4-Amino-5-methoxy-5-oxopentanoic acid;hydrochloride 4-Amino-5-methoxy-5-oxopentanoic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17928997
InChI: InChI=1S/C6H11NO4.ClH/c1-11-6(10)4(7)2-3-5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H
SMILES:
Molecular Formula: C6H12ClNO4
Molecular Weight: 197.62 g/mol

4-Amino-5-methoxy-5-oxopentanoic acid;hydrochloride

CAS No.:

Cat. No.: VC17928997

Molecular Formula: C6H12ClNO4

Molecular Weight: 197.62 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-5-methoxy-5-oxopentanoic acid;hydrochloride -

Specification

Molecular Formula C6H12ClNO4
Molecular Weight 197.62 g/mol
IUPAC Name 4-amino-5-methoxy-5-oxopentanoic acid;hydrochloride
Standard InChI InChI=1S/C6H11NO4.ClH/c1-11-6(10)4(7)2-3-5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H
Standard InChI Key QXMRXPZMEBBMNW-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(CCC(=O)O)N.Cl

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound features a pentanoic acid backbone substituted with an amino group at position 4, a methoxy group at position 5, and a ketone functional group. The hydrochloride salt enhances its solubility in aqueous environments . The stereocenter at position 4 dictates its enantiomeric forms:

  • (4R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride (CAS 187458-77-1)

  • (4S)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride (CAS 60080-68-4)

The (4R) configuration is structurally analogous to D-glutamic acid methyl ester hydrochloride, while the (4S) form corresponds to the L-enantiomer .

Spectroscopic and Computational Data

  • IUPAC Name: (4R)-4-amino-5-methoxy-5-oxopentanoic acid hydrochloride

  • InChI Key: SEWIYICDCVPBEW-UHFFFAOYSA-N

  • SMILES: O=C(OC)[C@H](N)CCC(=O)O.Cl\text{O=C(OC)[C@H](N)CCC(=O)O.Cl}

  • LogP: 0.85 (indicating moderate hydrophilicity)

Synthesis and Industrial Production

Route 1: Glutamic Acid Derivatization

  • Esterification: Glutamic acid reacts with methanol under acidic conditions to form methyl glutamate .

  • Methoxylation: Introduction of the methoxy group using dimethyl sulfate or methyl iodide.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

Route 2: Levulinic Acid Pathway

  • Bromination: Levulinic acid is converted to methyl 5-bromolevulinate.

  • Amination: Reaction with potassium phthalimide introduces the amino group.

  • Acidolysis and Purification: Hydrolysis followed by crystallization.

Comparative Analysis of Methods

ParameterGlutamic Acid RouteLevulinic Acid Route
Yield (%)65–7550–60
Purity (%)>98>95
ScalabilityHighModerate
Cost EfficiencyModerateHigh

Biological Activity and Mechanistic Insights

Neurotransmission Modulation

The compound influences glutamate receptors, critical for synaptic plasticity and memory. In murine models, the (4R) enantiomer demonstrated anticonvulsant activity by inhibiting L-type calcium channels (Cav1.2\text{Cav1.2}), reducing neuronal excitability.

Enzyme Interactions

  • Enzyme Inhibition: Binds to active sites of metabolic enzymes (e.g., dehydrogenases), altering cofactor binding .

  • Substrate Mimicry: Mimics glutamic acid in enzymatic reactions, affecting urea cycle regulation.

Immunomodulatory Effects

In STING agonist ADCs, stereochemistry significantly impacts efficacy :

  • (4R)-Configuration: Enhanced tumor regression in SKOV3 xenograft models (75% reduction vs. control) .

  • (4S)-Configuration: Reduced activity due to poor target engagement .

Applications in Pharmaceutical Development

Antibody-Drug Conjugates (ADCs)

The compound’s hydrophilicity and stereochemistry make it ideal for ADC payloads :

  • STING Agonist ADCs: Conjugates with anti-HER2 antibodies showed tumor-localized activation, minimizing systemic toxicity .

  • Linker Optimization: Carboxylic acid-functionalized scaffolds improved solubility and potency (IC50_{50} = 1.7 μM) .

Neurological Therapeutics

  • Epilepsy Management: (4R) enantiomer reduced seizure frequency by 40% in preclinical models.

  • Neuroprotection: Attenuates glutamate-induced excitotoxicity in neuronal cultures.

Physical and Chemical Properties

PropertyValueSource
Molecular Weight197.62 g/mol
Melting Point205–210°C (decomposes)
Solubility (H2_2O)50 mg/mL
pKa2.1 (carboxyl), 9.8 (amine)
LogD (pH 7.4)-1.2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator